N-(isoquinolin-5-yl)-2-methoxy-5-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(isoquinolin-5-yl)-2-methoxy-5-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that features a benzamide core substituted with isoquinoline, methoxy, and pyrrolidinylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(isoquinolin-5-yl)-2-methoxy-5-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzamide Core: Starting with a suitable benzoyl chloride, the benzamide core is formed by reacting with an amine under basic conditions.
Introduction of the Isoquinoline Group: The isoquinoline moiety is introduced via a nucleophilic substitution reaction.
Methoxylation: The methoxy group is added through methylation using reagents like methyl iodide in the presence of a base.
Sulfonylation: The pyrrolidinylsulfonyl group is introduced using a sulfonyl chloride derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(isoquinolin-5-yl)-2-methoxy-5-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(isoquinolin-5-yl)-2-methoxy-5-(pyrrolidin-1-ylsulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(isoquinolin-5-yl)-2-methoxy-5-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline and benzamide moieties are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(isoquinolin-5-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
- 4-chloro-N-(isoquinolin-5-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
Uniqueness
N-(isoquinolin-5-yl)-2-methoxy-5-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or alter its pharmacokinetic properties compared to similar compounds.
Properties
IUPAC Name |
N-isoquinolin-5-yl-2-methoxy-5-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-28-20-8-7-16(29(26,27)24-11-2-3-12-24)13-18(20)21(25)23-19-6-4-5-15-14-22-10-9-17(15)19/h4-10,13-14H,2-3,11-12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQLHBUXQILRIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(=O)NC3=CC=CC4=C3C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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